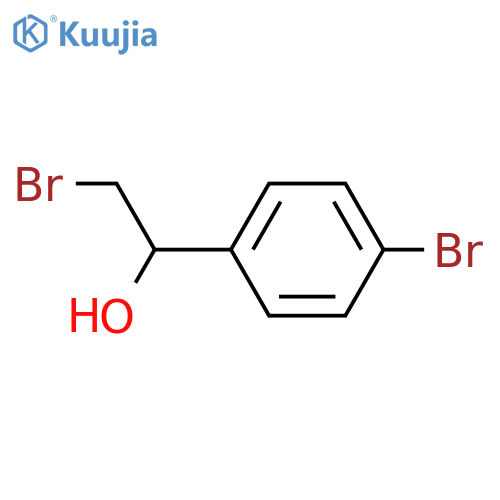Cas no 58777-84-7 (2-Bromo-1-(4-bromophenyl)ethanol)

58777-84-7 structure
商品名:2-Bromo-1-(4-bromophenyl)ethanol
CAS番号:58777-84-7
MF:C8H8Br2O
メガワット:279.956521034241
MDL:MFCD13186687
CID:1611226
PubChem ID:10945819
2-Bromo-1-(4-bromophenyl)ethanol 化学的及び物理的性質
名前と識別子
-
- Benzenemethanol, 4-bromo-a-(bromomethyl)-
- 2-Bromo-1-(4-bromophenyl)ethanol
- 1-(4-Bromophenyl)-2-bromoethanol
- 2,4'-dibromo-1-phenylethan-1-ol
- 2-bromo-1-(4-bromophenyl)ethan-1-ol
- Benzenemethanol, 4-bromo-alpha-(bromomethyl)-
- D79032
- MFCD24346382
- PS-16466
- SY126890
- SY214981
- PB43115
- 58777-84-7
- EN300-269826
- SCHEMBL918222
- AKOS017560430
- CS-0309592
- MFCD13186687
-
- MDL: MFCD13186687
- インチ: 1S/C8H8Br2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2
- InChIKey: ZOCCHBFOKYCUST-UHFFFAOYSA-N
- ほほえんだ: BrCC(C1C=CC(=CC=1)Br)O
計算された属性
- せいみつぶんしりょう: 279.89214g/mol
- どういたいしつりょう: 277.89419g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 111
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2
- 疎水性パラメータ計算基準値(XlogP): 2.5
2-Bromo-1-(4-bromophenyl)ethanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B659205-25mg |
2-Bromo-1-(4-bromophenyl)ethan-1-ol |
58777-84-7 | 25mg |
$ 70.00 | 2022-06-07 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL660-1G |
2-bromo-1-(4-bromophenyl)ethanol |
58777-84-7 | 97% | 1g |
¥ 1,848.00 | 2023-03-30 | |
| Enamine | EN300-269826-0.5g |
2-bromo-1-(4-bromophenyl)ethan-1-ol |
58777-84-7 | 95.0% | 0.5g |
$271.0 | 2025-03-20 | |
| Enamine | EN300-269826-2.5g |
2-bromo-1-(4-bromophenyl)ethan-1-ol |
58777-84-7 | 95.0% | 2.5g |
$726.0 | 2025-03-20 | |
| Enamine | EN300-269826-10g |
2-bromo-1-(4-bromophenyl)ethan-1-ol |
58777-84-7 | 95% | 10g |
$1593.0 | 2023-09-11 | |
| Aaron | AR01B3B0-250mg |
2-BROMO-1-(4-BROMOPHENYL)ETHAN-1-OL |
58777-84-7 | 97% | 250mg |
$128.00 | 2025-02-09 | |
| Enamine | EN300-269826-5g |
2-bromo-1-(4-bromophenyl)ethan-1-ol |
58777-84-7 | 95% | 5g |
$1075.0 | 2023-09-11 | |
| Enamine | EN300-269826-1g |
2-bromo-1-(4-bromophenyl)ethan-1-ol |
58777-84-7 | 95% | 1g |
$371.0 | 2023-09-11 | |
| eNovation Chemicals LLC | D701421-100mg |
2-bromo-1-(4-bromophenyl)ethanol |
58777-84-7 | 97% | 100mg |
$120 | 2024-07-21 | |
| A2B Chem LLC | AV96016-2.5g |
2-Bromo-1-(4-bromophenyl)ethanol |
58777-84-7 | 95% | 2.5g |
$800.00 | 2024-04-19 |
2-Bromo-1-(4-bromophenyl)ethanol 関連文献
-
Irlon M. Ferreira,Sergio A. Yoshioka,Jo?o V. Comasseto,André L. M. Porto RSC Adv. 2017 7 12650
58777-84-7 (2-Bromo-1-(4-bromophenyl)ethanol) 関連製品
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:58777-84-7)2-Bromo-1-(4-bromophenyl)ethanol

清らかである:99%
はかる:1g
価格 ($):214.0